Home > Products > Screening Compounds P51160 > 2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide - 478017-58-2

2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

Catalog Number: EVT-2792486
CAS Number: 478017-58-2
Molecular Formula: C19H15F3N2O
Molecular Weight: 344.337
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Microwave-assisted synthesis: This method offers a rapid and efficient way to synthesize cinnamanilides. It involves reacting a substituted cinnamic acid with a substituted aniline in the presence of a dehydrating agent under microwave irradiation. [, ]
  • Traditional reflux methods: This approach involves refluxing the corresponding cinnamic acid and aniline in a suitable solvent, often in the presence of a coupling agent or catalyst. []
Molecular Structure Analysis
  • Crystallographic data: Several papers provide X-ray crystallographic data for related compounds containing a 2-cyano-3-phenylprop-2-enamide core. These studies reveal common structural features such as the planarity of the core structure, dihedral angles between the aromatic rings, and the presence of intramolecular and intermolecular hydrogen bonding interactions. [, , , , , , , , , , , , , , , , , ]
Mechanism of Action
  • Cholesteryl Ester Transfer Protein (CETP) inhibition: Certain triphenylethanamine derivatives, structurally similar to cinnamanilides, act as CETP inhibitors. These compounds raise HDL-C levels, potentially offering antiatherosclerotic effects by promoting reverse cholesterol transport (RCT). []
  • Antimicrobial activity: Several studies demonstrate the antimicrobial potential of various cinnamanilide derivatives against a range of bacteria, including drug-resistant strains. These compounds exhibit both bacteriostatic and bactericidal effects. [, , , ]
  • Antimalarial activity: A series of N-arylcinnamanilides were screened for antimalarial activity, and some showed promising results against the chloroquine-sensitive strain of P. falciparum. []
  • Antifungal Activity: Tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one were found to have antifungal activity. []
Physical and Chemical Properties Analysis
  • Lipophilicity: The presence of the trifluoromethyl group and the overall structure suggest that this compound is likely lipophilic. Lipophilicity plays a crucial role in determining a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). [, , ]
Applications
  • Drug discovery: Cinnamanilides, as seen with CETP inhibitors, could be explored for developing new drug candidates. []
  • Development of antimicrobial agents: Given the increasing threat of drug-resistant bacteria, exploring the antimicrobial potential of this class of compounds, as demonstrated by similar derivatives, is crucial. [, , ]
  • Agricultural applications: Cinnamanilides could hold potential as insecticides or fungicides, considering the agrochemical properties observed in related compounds. [, ]

Leflunomide (Compound 1)

  • Compound Description: Leflunomide (compound 1) is a novel immunosuppressive agent. []
  • Relevance: Leflunomide is metabolized in vivo to its active metabolite, 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (compound 2), which shares the core structure of a substituted phenyl ring connected to a 2-cyano-propenamide with the target compound, 2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide. []

2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (Compound 2)

  • Compound Description: 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (compound 2) is the active metabolite of the immunosuppressive agent leflunomide. It acts as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in de novo pyrimidine biosynthesis. []
  • Relevance: Compound 2 is structurally related to the target compound, 2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide, through their shared core structure of a substituted phenyl ring linked to a 2-cyano-propenamide moiety. They differ in the substituents on the propenamide nitrogen and the presence of a hydroxyl group at the 3-position in compound 2. []

5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (Compound 1)

  • Compound Description: This compound serves as a prodrug for the anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (compound 2). []
  • Relevance: While not directly sharing the core structure of 2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide, this compound highlights the utilization of prodrug strategies within the chemical space of compounds featuring a trifluoromethylphenyl group linked to a heterocycle-containing amide. The success of this prodrug approach for delivering the active metabolite, compound 2, suggests that similar strategies could be explored for the target compound. []

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide (Compound 3)

  • Compound Description: This compound is a newly developed prodrug designed to deliver the anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (compound 2). Studies demonstrate that it is absorbed intact after oral administration in rats and effectively metabolized to release compound 2 in plasma. []
  • Relevance: Although structurally distinct from 2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide, the successful development of this prodrug underscores the significance of exploring various prodrug moieties to optimize the pharmacokinetic properties of compounds containing the trifluoromethylphenyl-amide pharmacophore, which is also present in the target compound. []

2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide (Compound 3)

  • Compound Description: This compound represents a promising DHODH inhibitor exhibiting activity in rat and mouse collagen (II)-induced arthritis models. Notably, it demonstrates a shorter half-life in humans compared to leflunomide, highlighting its potential therapeutic advantages. []
  • Relevance: This compound shares a high degree of structural similarity with 2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide. Both possess a 2-cyano-propenamide moiety linked to a trifluoromethyl-substituted phenyl ring. The key differences lie in the substituents on the amide nitrogen and the presence of a cyclopropyl and a hydroxyl group at the 3-position in this analogue. []

N‐phenyl‐N‐[1‐(2‐phenethyl)piperidin‐4‐yl]prop‐2‐enamide (Acrylfentanyl)

  • Compound Description: Acrylfentanyl is a new synthetic analogue of fentanyl identified as a psychoactive substance. Similar to other synthetic fentanyls, it poses a serious risk of fatal intoxication. []
  • Relevance: Acrylfentanyl, containing a prop-2-enamide group, belongs to the same chemical class as 2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide, both being categorized as propenamides. The presence of this shared functional group suggests potential for similar pharmacological activities or metabolic pathways. []

Properties

CAS Number

478017-58-2

Product Name

2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

IUPAC Name

2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

Molecular Formula

C19H15F3N2O

Molecular Weight

344.337

InChI

InChI=1S/C19H15F3N2O/c1-13(15-5-3-2-4-6-15)24-18(25)16(12-23)11-14-7-9-17(10-8-14)19(20,21)22/h2-11,13H,1H3,(H,24,25)

InChI Key

ORRNCMAPQFSPTN-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.